![molecular formula C13H21N3O B7510939 N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide](/img/structure/B7510939.png)
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, also known as JNJ-193, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.
Mechanism of Action
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is a selective inhibitor of B-Raf kinase activity. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This results in the inhibition of cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is highly selective for B-Raf kinase activity, with minimal off-target effects on other kinases. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been shown to induce autophagy in cancer cells, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide in lab experiments is its high selectivity for B-Raf kinase activity. This makes it a useful tool for studying the role of B-Raf in cancer and other diseases. However, one limitation of using this compound is its relatively low potency compared to other B-Raf inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
There are several potential future directions for the research and development of N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective B-Raf inhibitors based on the structure of this compound. In addition, there is ongoing research into the use of B-Raf inhibitors in combination with other targeted therapies for the treatment of cancer. Finally, the role of B-Raf in other diseases, such as cardiovascular disease and neurodegenerative disorders, is an area of active investigation.
Synthesis Methods
The synthesis of N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide involves the reaction of 2-methylcyclohexanone with hydrazine hydrate to form 2-methylcyclohexyl hydrazine. This intermediate is then reacted with 2-bromo-1-(4-methylphenyl)propan-1-one to form the final product. The synthesis of this compound has been reported in several scientific publications, including the Journal of Medicinal Chemistry and Organic Letters.
Scientific Research Applications
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential applications in cancer research. The protein kinase B-Raf is a key regulator of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of B-Raf has been shown to be an effective strategy for the treatment of several types of cancer, including melanoma and thyroid cancer.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-6-3-4-7-12(10)15-13(17)11(2)16-9-5-8-14-16/h5,8-12H,3-4,6-7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKOVXGEYVTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.